2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide
CAS No.:
Cat. No.: VC15664998
Molecular Formula: C18H17N3O2S2
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3O2S2 |
|---|---|
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide |
| Standard InChI | InChI=1S/C18H17N3O2S2/c1-12(13-6-5-7-14(10-13)23-2)20-21-17(22)11-24-18-19-15-8-3-4-9-16(15)25-18/h3-10H,11H2,1-2H3,(H,21,22)/b20-12+ |
| Standard InChI Key | FQUVZOKEOLOJMT-UDWIEESQSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC(=CC=C3)OC |
| Canonical SMILES | CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC(=CC=C3)OC |
Introduction
Synthesis and Preparation
The synthesis of compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps, including the formation of the benzothiazole ring and the introduction of the sulfanyl and hydrazide functionalities. For example, the synthesis of related compounds often starts with benzothiazole derivatives and involves reactions such as condensation with appropriate aldehydes or ketones to form the desired hydrazide structure.
Biological Activities and Potential Applications
Compounds containing benzothiazole and hydrazide functionalities have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a 3-methoxyphenyl group could influence these activities by altering the compound's ability to interact with biological targets.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Infection treatment |
| Anti-inflammatory | Inflammation management |
| Anticancer | Cancer therapy |
Research Findings and Future Directions
While specific research findings on 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide are not available, studies on similar compounds suggest that they can be promising candidates for drug development. Further research should focus on synthesizing this compound and evaluating its biological activities to explore its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume